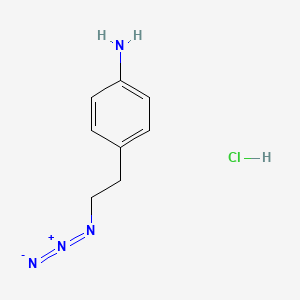

4-(2-Azidoethyl)aniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-azidoethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.ClH/c9-8-3-1-7(2-4-8)5-6-11-12-10;/h1-4H,5-6,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQWJJTXQIWUIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN=[N+]=[N-])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 2 Azidoethyl Aniline Hydrochloride

Established Synthetic Pathways to 4-(2-Azidoethyl)aniline

The core of the synthesis lies in the formation of the azidoethyl moiety attached to the aniline (B41778) ring. This is most commonly accomplished through a nucleophilic substitution reaction where an azide (B81097) salt displaces a suitable leaving group.

Nucleophilic Substitution Approaches for Azide Introduction

The introduction of the azide group is typically achieved by reacting a precursor bearing a good leaving group at the terminal position of the ethyl chain with an azide salt, most commonly sodium azide (NaN₃). This Sₙ2 reaction is a robust and widely used method for forming alkyl azides.

The general reaction is as follows:

The choice of solvent is crucial for the success of this reaction. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed as they effectively solvate the cation of the azide salt while not significantly solvating the azide anion, thus enhancing its nucleophilicity. Aqueous conditions, sometimes with the aid of a phase-transfer catalyst, can also be utilized.

Table 1: Typical Reaction Conditions for Nucleophilic Azidation

| Parameter | Condition |

| Azide Source | Sodium Azide (NaN₃) |

| Solvent | DMF, DMSO, Acetonitrile (B52724) |

| Temperature | Room Temperature to 80 °C |

| Reaction Time | Several hours to overnight |

Precursor Synthesis and Functional Group Transformations

The successful synthesis of 4-(2-azidoethyl)aniline hinges on the availability of a suitable precursor with an appropriate leaving group. The most common precursor is 4-(2-bromoethyl)aniline (B1267046).

Synthesis of 4-(2-bromoethyl)aniline:

A common route to 4-(2-bromoethyl)aniline starts from the commercially available 2-(4-aminophenyl)ethanol. The hydroxyl group of this alcohol can be converted into a good leaving group, such as a bromide. This transformation can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs), by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups for subsequent nucleophilic substitution with sodium azide.

Another potential precursor is 4-aminophenethyl alcohol, which can be synthesized by the reduction of 4-nitrophenethyl alcohol. The nitro group is reduced to an amine, providing the aniline functionality. The hydroxyl group can then be converted to a suitable leaving group as described above.

Formation of the Hydrochloride Salt

Once 4-(2-azidoethyl)aniline is synthesized, it is often converted to its hydrochloride salt to improve its stability and ease of handling, as the free amine can be susceptible to oxidation. nih.gov This is a straightforward acid-base reaction. The free base of 4-(2-azidoethyl)aniline is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297), and treated with a solution of hydrochloric acid (HCl) in the same or a compatible solvent. The hydrochloride salt then typically precipitates out of the solution and can be collected by filtration.

The reaction is as follows:

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of 4-(2-azidoethyl)aniline, several reaction parameters in the nucleophilic substitution step can be optimized.

Choice of Leaving Group: The rate of the Sₙ2 reaction is highly dependent on the nature of the leaving group. Generally, the order of reactivity for common leaving groups is I > Br > OTs > OMs > Cl. While iodides are the most reactive, bromides and tosylates often provide a good balance of reactivity and stability of the precursor.

Solvent: As mentioned, polar aprotic solvents like DMF and DMSO are generally preferred to enhance the nucleophilicity of the azide ion.

Temperature: Increasing the reaction temperature generally increases the rate of reaction. However, excessively high temperatures can lead to side reactions, such as elimination, particularly with secondary halides, or decomposition of the product. The optimal temperature is typically determined empirically for each specific substrate and solvent system.

Concentration: The concentration of the reactants can also influence the reaction rate. Higher concentrations can lead to faster reactions, but may also increase the likelihood of side reactions.

Stoichiometry: Using a slight excess of sodium azide can help to drive the reaction to completion.

Table 2: Effect of Leaving Group on Reaction Rate (General Trend)

| Leaving Group | Relative Rate |

| I⁻ | Very Fast |

| Br⁻ | Fast |

| OTs⁻ | Moderate |

| OMs⁻ | Moderate |

| Cl⁻ | Slow |

Comparative Analysis of Synthetic Routes for Azidoethylanilines

Two primary synthetic strategies for the preparation of azidoethylanilines can be compared: the nucleophilic substitution of a pre-formed halo- or sulfonyloxy-ethylaniline and the Mitsunobu reaction of a corresponding amino-phenylethanol.

Route A: Nucleophilic Substitution

This is the more traditional and often more scalable approach. It involves the synthesis of a precursor with a good leaving group followed by displacement with azide.

Advantages:

Generally uses less expensive reagents (e.g., sodium azide, brominating agents).

The reaction conditions are often straightforward and well-established.

Can be suitable for large-scale synthesis.

Disadvantages:

Requires a two-step process from the corresponding alcohol (activation then substitution).

The synthesis of the precursor with the leaving group may have its own challenges and yield limitations.

Route B: Mitsunobu Reaction

The Mitsunobu reaction provides a direct conversion of an alcohol to an azide in a single step, using a phosphine (B1218219) (e.g., triphenylphosphine), an azodicarboxylate (e.g., DEAD or DIAD), and a source of azide (e.g., hydrazoic acid or diphenylphosphoryl azide). organic-chemistry.orgcardiff.ac.uk

Advantages:

One-pot conversion of an alcohol to an azide.

Often proceeds with high stereospecificity (inversion of configuration at a chiral center).

Disadvantages:

The reagents (phosphines and azodicarboxylates) are more expensive and can be hazardous. organic-chemistry.org

The work-up to remove by-products like triphenylphosphine (B44618) oxide can be challenging.

May not be as amenable to large-scale industrial production due to cost and waste generation.

Table 3: Comparison of Synthetic Routes

| Feature | Nucleophilic Substitution | Mitsunobu Reaction |

| Starting Material | Halo- or sulfonyloxy-ethylaniline | Amino-phenylethanol |

| Number of Steps (from alcohol) | Two | One |

| Reagent Cost | Generally lower | Higher |

| Scalability | Generally more scalable | Less scalable |

| By-products | Inorganic salts | Triphenylphosphine oxide, hydrazine (B178648) derivative |

| Stereochemistry | Sₙ2 inversion | Inversion |

Chemical Reactivity and Mechanistic Investigations of 4 2 Azidoethyl Aniline Hydrochloride

Reactivity of the Azide (B81097) Functional Group

The azide group (-N₃) is a versatile functional group in organic synthesis. It can undergo reduction to an amine, participate in Staudinger reactions with phosphines, and engage in various cycloaddition reactions. The terminal nitrogen of the azide is mildly nucleophilic, while the internal nitrogen can be attacked by electrophiles. In the context of 4-(2-azidoethyl)aniline hydrochloride, the ethyl spacer between the aniline (B41778) ring and the azide group can influence its reactivity compared to aryl azides where the azide is directly attached to the ring.

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgmdpi.comijrpc.com In these reactions, a 1,3-dipole (like an azide) reacts with a dipolarophile (typically an alkene or alkyne) in a concerted, pericyclic process. organic-chemistry.org This reaction is a key method for forming 1,2,3-triazoles from azides and alkynes. wikipedia.org While the thermal Huisgen 1,3-dipolar cycloaddition often requires high temperatures and can produce a mixture of regioisomers, catalyzed versions of this reaction offer significant advantages. organic-chemistry.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that selectively produces 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction proceeds under mild conditions, often in aqueous solvents, and exhibits a remarkable rate acceleration compared to the uncatalyzed version. organic-chemistry.orgresearchgate.net The active Cu(I) catalyst can be generated in situ from Cu(II) salts using a reducing agent like sodium ascorbate. organic-chemistry.org

The kinetics of the CuAAC reaction can be complex, with the rate dependence on reactant concentrations varying with the concentration of copper. nih.gov At catalytic copper concentrations, the reaction can exhibit roughly zero-order kinetics with respect to the azide and alkyne. nih.gov Some studies have proposed that the rate-determining step is the formation of the first C-N bond between the azide and the copper-acetylide intermediate. researchgate.net However, the mechanism can be influenced by various factors, including the ligands on the copper catalyst and the reaction conditions. nih.gov It is generally accepted that the reaction proceeds through a dinuclear copper intermediate. dntb.gov.ua

Table 1: Factors Influencing CuAAC Reaction Kinetics

| Factor | Observation |

|---|---|

| Copper Concentration | At catalytic levels, can lead to zero-order kinetics. nih.gov |

| Ligands | Can accelerate the reaction and influence the active catalyst structure. nih.gov |

| Reactant Structure | Electronic properties of the azide and alkyne can affect the reaction rate. |

| Solvent | Aqueous conditions can accelerate the reaction. organic-chemistry.org |

A key advantage of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.gov This is in contrast to the thermal Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The mechanism of the CuAAC reaction, involving the formation of a copper acetylide intermediate, dictates this specific regiochemical outcome. researchgate.net As the reaction typically involves achiral starting materials or does not generate new stereocenters, stereochemical considerations are often not a primary concern.

A variety of copper sources can be used to catalyze the CuAAC reaction, including Cu(I) salts and Cu(II) salts with a reducing agent. organic-chemistry.org The performance of the catalytic system is significantly influenced by the presence of ligands. Ligands can stabilize the Cu(I) oxidation state, prevent the formation of inactive copper aggregates, and accelerate the catalytic cycle. nih.govjenabioscience.com Tripodal amine ligands, such as tris(triazolylmethyl)amines, have been shown to be particularly effective in accelerating the reaction. rsc.org The choice of ligand can impact both the efficiency and the stability of the catalyst, which is crucial for applications in complex environments like biological systems. rsc.org

Table 2: Common Ligands in CuAAC Reactions

| Ligand Type | Example | Role |

|---|---|---|

| Tris(triazolylmethyl)amines | TBTA | Accelerates reaction, stabilizes Cu(I) |

| Amines | PMDETA | Facilitates catalyst solubility and activity. nih.gov |

| Phosphines | PPh₃ | Used in organic solvents, can form active complexes. nih.govbeilstein-journals.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a variation of the azide-alkyne cycloaddition that does not require a metal catalyst. magtech.com.cn The driving force for this reaction is the high ring strain of a cyclic alkyne, such as a cyclooctyne. magtech.com.cn This strain is released upon cycloaddition with an azide, leading to the formation of a stable triazole.

The reactivity of azides in SPAAC is dependent on the structure of the strained alkyne. magtech.com.cn The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems and bioconjugation. nih.gov While CuAAC is known for its high reaction rates, the development of increasingly reactive cyclooctynes has made SPAAC a competitive alternative for many applications. nih.gov The choice between CuAAC and SPAAC often depends on the specific requirements of the application, such as the tolerance for a metal catalyst and the desired reaction kinetics.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reduction Reactions of the Azide to Amine

The azide functional group in this compound is readily reduced to a primary amine, yielding 4-(2-aminoethyl)aniline. This transformation is a fundamental reaction in organic synthesis, providing a pathway to introduce an aminoethyl group onto an aniline core. A variety of reducing agents can accomplish this conversion, with catalytic hydrogenation being a common and efficient method. This typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). google.com

Other reducing systems have also been proven effective for the reduction of azides to amines. For instance, a combination of sodium borohydride (B1222165) (NaBH₄) and catalytic amounts of tin(IV) 1,2-benzenedithiolate can achieve this transformation under very mild conditions for a range of azide compounds. cmu.edu Another reported method employs a mixture of ferric chloride (FeCl₃) and sodium iodide (NaI) for the efficient reduction of various azides. researchgate.net The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, to ensure selective transformation of the azide group.

The general mechanism for the reduction of an azide to an amine involves the addition of hydrogen atoms across the nitrogen-nitrogen bonds, ultimately leading to the cleavage of the terminal nitrogen molecule (N₂) and the formation of the primary amine. nih.govorganic-chemistry.org

| Reagent/System | Typical Conditions | Reference |

|---|---|---|

| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst | google.com |

| NaBH₄/Tin(IV) 1,2-benzenedithiolate | Sodium borohydride with a catalytic amount of the tin compound | cmu.edu |

| FeCl₃/NaI | Ferric chloride and sodium iodide | researchgate.net |

Reactivity of the Aniline Functional Group

Electrophilic Aromatic Substitution Reactions

The aniline functional group in this compound is a powerful activating group for electrophilic aromatic substitution (EAS) reactions. byjus.com The amino group is an ortho-, para-director, meaning that it directs incoming electrophiles to the positions ortho and para to itself on the aromatic ring. byjus.comunigoa.ac.in This is due to the ability of the nitrogen's lone pair of electrons to donate electron density into the benzene (B151609) ring through resonance, which stabilizes the cationic intermediate formed during the substitution process. wikipedia.org

However, the high reactivity of the aniline ring can sometimes lead to multiple substitutions. For example, the reaction of aniline with bromine water readily produces the 2,4,6-tribromoaniline (B120722) precipitate. byjus.com To control the substitution and achieve monosubstitution, the reactivity of the amino group is often modulated by converting it into an amide, such as acetanilide, through an acylation reaction. pearson.comlibretexts.org The amide group is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled electrophilic substitution. libretexts.org

Nitration of aniline presents a unique case. Direct nitration with a mixture of nitric acid and sulfuric acid can lead to oxidation of the aniline ring and the formation of a significant amount of the meta-substituted product. byjus.comstackexchange.com This is because in the strongly acidic medium, the aniline is protonated to form the anilinium ion, which is a meta-directing group. testbook.com

| Functional Group | Directing Effect | Reactivity | Reason | Reference |

|---|---|---|---|---|

| -NH₂ (Amino) | Ortho, Para | Activating | Electron-donating through resonance | byjus.comunigoa.ac.in |

| -NH₃⁺ (Anilinium) | Meta | Deactivating | Electron-withdrawing inductive effect | testbook.com |

| -NHCOCH₃ (Amide) | Ortho, Para | Activating (less than -NH₂) | Reduced electron donation due to resonance with carbonyl | libretexts.org |

Amidation Reactions and Derivative Formation

The primary amino group of the aniline moiety in this compound can readily undergo amidation reactions to form a wide range of amide derivatives. youtube.com This is a fundamental transformation in organic synthesis and is crucial for the preparation of many pharmaceuticals and other fine chemicals. nih.govresearchgate.net Amidation is typically achieved by reacting the aniline with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base to neutralize the hydrogen halide byproduct. libretexts.org

The direct reaction of anilines with carboxylic acids to form amides is also possible but often requires harsh conditions or the use of coupling agents or catalysts to facilitate the reaction. researchgate.netresearchgate.net Various catalytic systems, including those based on sulfated metal oxides, have been developed to promote the direct amidation of anilines under milder, solvent-free conditions. researchgate.net The electronic properties of substituents on the aniline ring can influence the rate of amidation, with electron-donating groups generally favoring the reaction and electron-withdrawing groups having a detrimental effect. researchgate.net

The formation of amides from anilines is not only a method for synthesizing new compounds but is also a common strategy for protecting the amino group during other chemical transformations. pearson.comlibretexts.org The resulting amide is less nucleophilic and less prone to oxidation than the free amine. libretexts.org

| Acylating Agent/Method | Typical Conditions | Reference |

|---|---|---|

| Acid Chlorides/Anhydrides | Reaction with aniline, often in the presence of a base | libretexts.org |

| Direct reaction with Carboxylic Acids | Often requires high temperatures or the use of catalysts/coupling agents | researchgate.netresearchgate.net |

Impact of the Ethyl Spacer on Chemical Reactivity and Selectivity

The ethyl spacer in this compound plays a crucial role in modulating the chemical reactivity and selectivity of the molecule by electronically and sterically separating the two reactive functional groups: the azide and the aniline.

From an electronic standpoint, the ethyl group acts as an insulating bridge, preventing significant electronic communication between the azide and the aniline's aromatic ring. The azide group is generally considered to be an electron-withdrawing group, and if it were directly attached to the aromatic ring, it would decrease the electron density of the ring and thus deactivate it towards electrophilic aromatic substitution. The presence of the ethyl spacer mitigates this deactivating effect, allowing the aniline to retain much of its inherent high reactivity towards electrophiles.

Sterically, the ethyl spacer provides flexibility and positions the azide group away from the bulk of the aniline ring. This separation minimizes steric hindrance at the reaction sites of both functional groups. For instance, the aniline's amino group and the ortho positions on the ring remain accessible for reactions like amidation and electrophilic substitution without significant interference from the azidoethyl side chain. Similarly, the azide group is sterically unencumbered, allowing it to readily participate in reactions such as reductions and Staudinger ligations. This steric separation is a key factor in enabling the selective and independent chemical modification of either the azide or the aniline functionality, a desirable feature in the design of bifunctional molecules for applications in areas like chemical biology and materials science. researchgate.net

Applications in Advanced Chemical Biology and Materials Science Research

Bioconjugation Methodologies Utilizing 4-(2-Azidoethyl)aniline Hydrochloride

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology. This compound provides a robust platform for creating these conjugates, enabling researchers to tag, track, and immobilize a variety of biological entities.

The dual functionality of this compound offers two distinct and powerful strategies for the chemical modification of proteins and peptides.

One established method involves the diazotization of the aniline (B41778) group. By treating this compound with a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions, a reactive diazonium salt is formed. This salt can then undergo an azo coupling reaction with the electron-rich side chains of specific amino acid residues, most notably tyrosine. researchgate.net This reaction covalently attaches the 4-(2-azidoethyl)phenyl moiety to the protein or peptide, introducing a bioorthogonal azide (B81097) handle. This azide group is then available for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". nih.gov This two-step process allows for the site-specific introduction of a wide range of functionalities, such as fluorescent dyes, imaging agents, or drug molecules that have been pre-functionalized with an alkyne group.

Alternatively, if a protein or peptide has already been modified to contain an alkyne group (for example, through the metabolic incorporation of an alkyne-bearing unnatural amino acid), the azide group of this compound can be used directly in a click chemistry reaction. In this scenario, the aniline group remains free for other transformations, such as amide bond formation with activated carboxylic acids or for surface immobilization.

| Target Residue | Reaction with 4-(2-Azidoethyl)aniline HCl | Subsequent Reaction | Application |

| Tyrosine | Diazotization of aniline followed by azo coupling | Azide-alkyne click chemistry | Site-specific labeling |

| Alkyne-modified residue | Direct azide-alkyne click chemistry | Further modification of free aniline group | Dual functionalization |

| Cysteine | (Indirect) Thiol-Michael addition with an azide-acrylate derivative | Azide-alkyne click chemistry | Site-specific dual labeling nih.gov |

Labeling nucleic acids is crucial for tracking their location and function within cells and for developing diagnostic probes. This compound can be incorporated into nucleic acid labeling reagents. A common strategy involves synthesizing a modified nucleoside triphosphate bearing the 4-(2-azidoethyl)aniline moiety. For instance, the aniline group can be coupled to a linker attached to the 5-position of a pyrimidine (B1678525) (uridine or cytidine) or the 7-position of a deazapurine.

This modified triphosphate can then be incorporated into DNA or RNA probes enzymatically using polymerases during processes like PCR, in vitro transcription, or nick translation. The resulting nucleic acid probe is decorated with pendant azide groups. These azide-functionalized probes can be detected or captured using alkyne-modified reporter molecules (e.g., fluorophores, biotin) through a highly efficient and specific click reaction. This method avoids the use of radioactive isotopes and provides a versatile platform for various hybridization-based assays. nih.gov

The development of advanced biosensors often relies on the stable and oriented immobilization of capture biomolecules (e.g., antibodies, enzymes, or DNA) onto a sensor surface. The aniline group of this compound is particularly well-suited for modifying conductive or oxide surfaces.

One powerful technique is electropolymerization. By applying an oxidizing potential, a thin, conductive film of polyaniline functionalized with azidoethyl groups can be grown directly on an electrode surface, such as glassy carbon or indium tin oxide (ITO). researchgate.net This creates a surface densely coated with azide groups, which act as versatile anchors for the covalent attachment of alkyne-modified biomolecules via click chemistry. researchgate.net This approach provides a stable, covalent linkage and a high density of binding sites, enhancing the sensitivity and performance of the biosensor. Aniline derivatives have been successfully used to modify surfaces to maximize the area for biomolecule immobilization, leading to improved sensitivity in electrochemical biosensing. researchgate.net

| Surface Material | Immobilization Method | Functional Group for Bioconjugation | Advantage |

| Glassy Carbon Electrode | Electropolymerization researchgate.net | Azide (-N₃) | High density of binding sites, conductive film |

| Indium Tin Oxide (ITO) | Electropolymerization researchgate.net | Azide (-N₃) | Optically transparent, suitable for spectroelectrochemistry |

| Silicon Oxide (SiO₂) | Silanization with APTES, followed by amide coupling to aniline | Azide (-N₃) | Well-established chemistry for glass/silicon surfaces nih.gov |

Polysaccharides are important biological molecules involved in cellular recognition, signaling, and immune responses. Creating polysaccharide-protein conjugates is a key strategy in modern vaccine development. This compound can be used as a linker to functionalize carbohydrates.

A common method is reductive amination. nih.gov First, the polysaccharide's structure is modified to introduce aldehyde groups, often by mild periodate (B1199274) oxidation of vicinal diol units within the sugar rings. The aniline group of this compound then reacts with these aldehyde groups to form an intermediate imine (Schiff base). This imine is subsequently reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride. researchgate.net This process effectively coats the polysaccharide with azide functionalities. These azide-modified polysaccharides can then be conjugated to alkyne-containing proteins or other molecules using click chemistry, providing a highly efficient and modular approach to building complex glycoconjugates. nih.gov

Role in Polymer Chemistry and Advanced Material Synthesis

The unique properties of this compound extend beyond bioconjugation into the realm of materials science, where it serves as a valuable monomer for creating functional polymers with tunable properties.

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable electrical conductivity. ysu.am By using this compound as a comonomer in the chemical or electrochemical polymerization of aniline, it is possible to synthesize a copolymer that incorporates azidoethyl side chains along the polymer backbone. ysu.amresearchgate.net

The polymerization is typically an oxidative process, often using an oxidant like ammonium (B1175870) persulfate in an acidic medium. scielo.br The ratio of aniline to the functionalized aniline monomer can be varied to control the density of azide groups in the final polymer, allowing for precise tuning of its properties and subsequent reactivity.

The resulting azide-functionalized polyaniline is a highly versatile material platform. The azide groups serve as handles for post-polymerization modification via click chemistry. This allows for the attachment of a vast range of molecules to the polymer backbone, enabling the creation of materials with tailored properties for specific applications, such as:

Solubility enhancement: Attaching hydrophilic groups like polyethylene (B3416737) glycol (PEG).

Sensing capabilities: Grafting receptors or fluorescent reporters.

Cross-linking: Using dialkyne linkers to create polymer networks and hydrogels. ysu.am

This ability to easily modify a conductive polymer backbone opens avenues for developing new materials for flexible electronics, sensors, and energy storage devices. rsc.org

| Polymerization Method | Monomers | Key Feature of Resulting Polymer | Potential Application |

| Chemical Oxidative Polymerization ysu.am | Aniline, 4-(2-Azidoethyl)aniline HCl | Azide groups along conductive backbone | Functional inks, sensors |

| Electrochemical Polymerization researchgate.netnih.gov | Aniline, 4-(2-Azidoethyl)aniline HCl | Azide-functionalized conductive film | Biosensor surfaces, modified electrodes |

Synthesis of Photo-Reactive Materials

This compound is a valuable precursor in the synthesis of photo-reactive materials, primarily due to the presence of the aryl azide group. Aryl azides, also known as phenyl azides, are a class of photo-activatable chemical groups that have been widely incorporated into crosslinking and labeling compounds. thermofisher.com Upon exposure to ultraviolet (UV) light, typically in the range of 250 to 350 nm, the aryl azide functionality in molecules derived from this compound forms a highly reactive nitrene intermediate. thermofisher.commdpi.com This nitrene group is capable of initiating a variety of chemical transformations, making it a powerful tool for creating covalently linked networks in materials. mdpi.com

The generated nitrene can undergo several reactions, including insertion into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds, as well as addition reactions across double bonds to form aziridine (B145994) rings. thermofisher.commdpi.com This high reactivity allows for the formation of stable covalent bonds with a wide range of organic molecules and polymers, a process often referred to as photoaffinity labeling. researchgate.net The ethyl spacer between the aniline ring and the azide group in this compound can be advantageous, as it may reduce steric hindrance and potentially mitigate undesirable side reactions like dimerization, which can be observed with simpler azidoaniline structures under UV irradiation.

The aniline group of the molecule provides a versatile handle for further chemical modification, allowing for its incorporation into larger molecular architectures or polymer backbones prior to the photo-activation step. This dual functionality makes this compound a key building block for designing custom photo-reactive materials for applications in fields such as bioconjugation and surface modification.

Polymer Grafting and Cross-linking Applications

The unique chemical properties of this compound make it a significant compound in the fields of polymer grafting and cross-linking. The azide group is particularly useful as it can be converted into a highly reactive nitrene species through either thermal activation or photolysis. mdpi.com This process involves the liberation of nitrogen gas and the formation of a nitrene that can readily react with surrounding polymer chains. mdpi.com

This high reactivity of the nitrene intermediate is the basis for its application in polymer cross-linking. The nitrene can insert into C-H bonds or add across C=C double bonds within the polymer matrix, creating a network of covalent linkages between polymer chains. mdpi.com This cross-linking process can significantly alter the physical and chemical properties of the polymer, such as increasing its mechanical strength, thermal stability, and solvent resistance.

In polymer grafting, this compound can be used to attach new polymer chains onto an existing polymer backbone, a process known as "grafting to". Alternatively, it can be incorporated into a monomer that is then polymerized to form a backbone with pendant azide groups, which can subsequently be used to initiate the growth of grafted chains ("grafting from"). These surface modification techniques are crucial for tailoring the surface properties of materials for specific applications, such as improving biocompatibility or enhancing adhesion. researchgate.netscispace.comnih.gov

The ability to initiate these grafting and cross-linking reactions using an external stimulus like heat or UV light provides a high degree of control over the modification process. This allows for spatial and temporal control over the formation of the cross-linked network or the grafted polymer chains, which is essential for the fabrication of complex and functional materials.

This compound as a Building Block in Complex Organic Synthesis

Construction of Heterocyclic Systems (e.g., Triazoles, Imidazoles)

This compound serves as a versatile building block in the synthesis of various heterocyclic systems, with its most prominent application being in the construction of 1,2,3-triazoles. The azide functionality of the molecule is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.comfrontiersin.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govfrontiersin.org The resulting triazole ring is a stable aromatic system that can act as a rigid linker or a pharmacologically active core. nih.govnih.gov

The general scheme for the CuAAC reaction involving a derivative of 4-(2-azidoethyl)aniline is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Aniline-derived azide (from this compound) | Terminal Alkyne | Copper(I) | 1,4-Disubstituted 1,2,3-Triazole |

The amino group on the aniline ring provides a point for further functionalization, allowing for the incorporation of the triazole moiety into more complex molecular architectures. This dual functionality makes this compound a valuable synthon for creating diverse heterocyclic structures. The synthesis of triazole-fused heterocyclic systems can also be achieved through intramolecular azide-alkyne cycloadditions, where both the azide and alkyne functionalities are present in the same molecule. mdpi.com

While the synthesis of triazoles is the most well-documented application, the reactive nature of the azide and the aniline functionalities suggests potential for the construction of other heterocyclic systems. For instance, the azide group can undergo reactions other than cycloadditions, and the aniline moiety can be a precursor to other nitrogen-containing heterocycles.

Development of Chemical Libraries for Screening

In the field of drug discovery and materials science, the generation of chemical libraries containing a large number of diverse compounds is crucial for identifying new lead compounds with desired properties. numberanalytics.comnih.gov this compound is an ideal building block for the combinatorial synthesis of such libraries. nih.govnih.gov Combinatorial chemistry strategies focus on the rapid, parallel synthesis of a multitude of compounds from a smaller set of starting materials. ajrconline.orgijpsr.com

The utility of this compound in this context stems from its bifunctional nature. The azide group readily participates in click chemistry reactions, particularly the CuAAC, which is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov This allows for the facile and reliable connection of the aniline-containing fragment to a diverse set of alkyne-containing building blocks.

Simultaneously, the aniline group can be modified through a variety of well-established chemical transformations, such as acylation, alkylation, or diazotization followed by coupling reactions. By combining these two reactive sites in a combinatorial fashion, a vast number of structurally diverse molecules can be generated from a relatively small number of starting materials.

An example of a combinatorial approach using this compound is outlined in the table below:

| Step | Reaction | Building Blocks | Outcome |

|---|---|---|---|

| 1 | Modification of the aniline group | A set of diverse acyl chlorides or sulfonyl chlorides | A library of amide or sulfonamide derivatives of 4-(2-azidoethyl)aniline |

| 2 | Copper(I)-catalyzed azide-alkyne cycloaddition | A set of diverse terminal alkynes | A large, two-dimensional library of triazole-containing compounds with variation at both the aniline and triazole positions |

This systematic approach to synthesis enables the efficient creation of large and diverse chemical libraries. These libraries can then be subjected to high-throughput screening to identify compounds with interesting biological activities or material properties. nih.govnih.gov

Analytical Characterization Techniques for 4 2 Azidoethyl Aniline Hydrochloride and Its Research Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(2-Azidoethyl)aniline hydrochloride by probing the interactions of the molecule with electromagnetic radiation. These methods provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the aniline (B41778) ring typically appear as a set of doublets in the downfield region (around 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl group protons would present as two triplets: one for the methylene (B1212753) group adjacent to the aromatic ring and another for the methylene group attached to the azide (B81097) moiety. The chemical shifts of these aliphatic protons are influenced by the neighboring functional groups. The presence of the hydrochloride salt would lead to the appearance of a broad singlet for the ammonium (B1175870) protons (-NH3+) at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be observed for the aromatic carbons and the two aliphatic carbons of the ethyl chain. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the azidoethyl substituent. The two carbons of the ethyl linker will also have characteristic chemical shifts.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Assignment | Chemical Shift (ppm) |

| Aromatic CH | 7.2-7.4 (d) |

| Aromatic CH | 6.8-7.0 (d) |

| -CH2-Ar | ~2.9 (t) |

| -CH2-N3 | ~3.5 (t) |

| -NH3+ | Broad singlet |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of the amine, azide, and aromatic functionalities.

A strong and sharp absorption peak is expected around 2100 cm⁻¹ which is characteristic of the asymmetric stretching vibration of the azide (-N₃) group. The presence of the anilinium ion (-NH₃⁺) would be indicated by a broad absorption band in the region of 2800-3200 cm⁻¹ due to N-H stretching vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are observed in the 1450-1600 cm⁻¹ region. Bending vibrations for the aromatic ring can also provide information about the substitution pattern.

| FT-IR Data (Characteristic Peaks) |

| Functional Group |

| Azide (-N₃) |

| Anilinium (-NH₃⁺) |

| Aromatic C-H |

| Aromatic C=C |

| Alkyl C-H |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule.

For this compound, the mass spectrum would likely show the molecular ion peak corresponding to the free base, 4-(2-azidoethyl)aniline, after the loss of HCl. The predicted monoisotopic mass of the free base (C₈H₁₀N₄) is approximately 162.09 Da. HRMS would be able to confirm this mass with high accuracy, thus verifying the molecular formula. Fragmentation patterns could include the loss of N₂ from the azide group, and cleavage of the ethyl chain.

| Mass Spectrometry Data (Predicted for the Free Base) |

| Adduct |

| [M+H]⁺ |

| [M+Na]⁺ |

Data sourced from PubChem.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. For aromatic compounds like this compound, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule.

Aniline and its derivatives typically exhibit two main absorption bands in the UV region. sigmaaldrich.com The more intense band, often referred to as the E2-band, appears at shorter wavelengths (around 230-240 nm) and is due to a π → π* transition of the benzene ring. A second, less intense band (the B-band) is observed at longer wavelengths (around 280-290 nm) and arises from a charge-transfer transition involving the lone pair of electrons on the nitrogen atom and the aromatic π-system. The exact position and intensity of these absorption maxima can be influenced by the solvent and the substituents on the aniline ring. For this compound, the protonation of the amino group to form the anilinium ion would likely cause a hypsochromic (blue) shift of the B-band, as the lone pair is no longer available for delocalization into the ring.

| UV-Vis Spectroscopy Data (Typical for Aniline Derivatives) |

| Transition |

| π → π* (E2-band) |

| Charge-transfer (B-band) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method is typically employed.

In a typical setup, a C18 column would be used as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The gradient or isocratic elution profile would be optimized to achieve good separation of the target compound from any potential impurities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte has strong absorbance, such as around 254 nm. The purity of the sample is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. This technique is also scalable for the preparative isolation of the compound.

| Typical HPLC Parameters |

| Parameter |

| Column |

| Mobile Phase |

| Detection |

| Flow Rate |

| Temperature |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique frequently employed for the separation and analysis of volatile and semi-volatile organic compounds. ccsknowledge.com For aniline and its derivatives, GC analysis can be challenging due to the polarity and potential thermal lability of these compounds. thermofisher.com Direct analysis is not always feasible, and a derivatization step is often required to improve volatility and thermal stability, making the compounds more amenable to GC separation. thermofisher.com

For compounds containing an azide group, determination by GC often involves a derivatization step. A common approach is extractive alkylation using reagents like pentafluorobenzyl bromide (PFBB). researchgate.netnih.govchromatographyonline.com This process converts the non-volatile inorganic azide into a volatile organic derivative, pentafluorobenzyl-azide (PFB-Az), which is suitable for GC analysis and can be detected with high sensitivity. chromatographyonline.com Similarly, the aniline functional group can be derivatized to enhance its chromatographic properties. For instance, aniline has been successfully quantified using GC-Mass Spectrometry (GC/MS) after derivatization with 4-carbethoxyhexafluorobutyryl chloride. nih.gov

The selection of the column and detector is critical for achieving adequate separation and detection. For aniline derivatives, capillary columns with stationary phases like SE-54 are often utilized. epa.gov Given the presence of nitrogen in this compound, a Nitrogen-Phosphorus Detector (NPD) is highly suitable as it offers excellent sensitivity and selectivity for nitrogen-containing compounds, minimizing potential interferences. epa.gov Alternatively, GC coupled with Mass Spectrometry (GC/MS) provides definitive identification and quantification. nih.gov

The table below summarizes typical GC conditions that could be adapted for the analysis of this compound, based on established methods for related compounds.

Table 1: Representative Gas Chromatography Conditions for Aniline Derivatives

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | 30 m x 0.25 mm fused silica (B1680970) capillary column coated with SE-54 | epa.gov |

| Injection Mode | Splitless | epa.gov |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) | nih.govepa.gov |

| Derivatizing Agent | Pentafluorobenzyl bromide (for azide group) or 4-carbethoxyhexafluorobutyryl chloride (for aniline group) | nih.govnih.gov |

| Internal Standard | 1,3,5-Tribromobenzene or N-methyl aniline | nih.govnih.gov |

Advanced Structural Analysis Techniques (e.g., X-ray Crystallography of Derivatives)psu.edunih.gov

X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique provides precise and unambiguous data on bond lengths, bond angles, and stereochemistry, which is indispensable for the structural confirmation of newly synthesized research derivatives. nih.gov For derivatives of 4-(2-Azidoethyl)aniline, where the core molecule is modified to create new chemical entities, X-ray crystallography serves to verify the molecular architecture and reveal detailed conformational features.

The analysis of simpler aniline derivatives, such as chloroanilines, by X-ray powder diffraction has provided fundamental crystallographic data, including their crystal systems and unit cell parameters. mdpi.com Such studies establish a foundation for understanding how different substituents on the aniline ring influence the crystal packing and intermolecular interactions. In more complex heterocyclic systems derived from aniline precursors, X-ray analysis is crucial for confirming the final chemical structure, as demonstrated in the synthesis of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. These examples underscore the power of X-ray crystallography to provide unequivocal structural proof for research derivatives originating from an aniline core.

The table below presents example crystallographic data for various aniline derivatives, illustrating the type of information obtained from such analyses.

Table 2: Example Crystallographic Data for Aniline Research Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Source(s) |

|---|---|---|---|---|

| o-Chloroaniline | Orthorhombic | Pmmm (suggested) | a=1.8391 nm, b=1.0357 nm, c=0.6092 nm | mdpi.com |

| m-Chloroaniline | Orthorhombic | Pcca | a=0.45039 nm, b=1.9820 nm, c=1.2699 nm | mdpi.com |

| 2,6-dichloroaniline | Monoclinic | Not Specified | Not Specified | mdpi.com |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | a=6.23510 Å, b=26.0156 Å, c=12.4864 Å, β=93.243° | |

Future Directions and Emerging Research Frontiers Involving 4 2 Azidoethyl Aniline Hydrochloride

Development of Next-Generation Bioorthogonal Probes

The azido (B1232118) group of 4-(2-azidoethyl)aniline hydrochloride is a cornerstone for its application in bioorthogonal chemistry, enabling covalent labeling of biomolecules in living systems without interfering with native biological processes. Future research is focused on creating more sophisticated probes that offer enhanced functionality beyond simple labeling.

Photoactivatable and Photo-crosslinking Probes: The aniline (B41778) component can be modified to create photoaffinity labels. Aryl azides, upon irradiation, generate highly reactive nitrene intermediates that can form covalent bonds with nearby molecules, a technique used to map protein-ligand interactions. nih.gov By incorporating the 4-(2-azidoethyl)aniline moiety into ligands, researchers can develop probes that, upon light activation, covalently link to their target proteins, allowing for the identification of binding partners and the elucidation of biological pathways. Research in this area will likely focus on optimizing the photochemical properties of these probes for greater efficiency and specificity.

Stimuli-Responsive and "Smart" Probes: An emerging trend is the development of "smart" probes that respond to specific biological stimuli, such as changes in pH, redox potential, or the presence of certain enzymes. uva.nl The this compound scaffold can be integrated into larger molecular systems that, for instance, exhibit a change in fluorescence or release a cargo molecule upon encountering a specific trigger within a cell. This could lead to the development of diagnostic tools that only become active in diseased tissues, such as hypoxic tumors. scispace.com

Probes for Advanced Imaging Modalities: Beyond fluorescence, there is a growing interest in developing probes for other imaging techniques like Positron Emission Tomography (PET). scispace.com The synthesis of PET radiotracers often involves the incorporation of a positron-emitting radionuclide. The versatile chemical handles of this compound could be exploited to chelate these radionuclides or to be incorporated into molecules that target specific biological markers, enabling non-invasive in vivo imaging.

| Probe Type | Key Feature | Potential Application | Relevant Research Finding |

| Photoaffinity Labels | Light-induced covalent bond formation | Identifying protein-ligand interactions | Aryl azides generate reactive nitrenes upon UV activation. nih.gov |

| Stimuli-Responsive Probes | Activation by biological triggers (e.g., pH, enzymes) | Targeted diagnostics and drug delivery | Probes can be designed to activate in hypoxic tumor environments. uva.nlscispace.com |

| PET Imaging Probes | Incorporation of positron-emitting radionuclides | Non-invasive in vivo imaging of biological processes | PET can visualize physiological changes at the molecular level. scispace.com |

Integration into Supramolecular and Nanomaterial Architectures

The dual functionality of this compound makes it an excellent candidate for the construction of complex, functional supramolecular assemblies and nanomaterials.

Self-Assembling Systems: Aniline and its derivatives are known to form the basis of conducting polymers and can self-assemble into ordered nanostructures like nanowires. utexas.eduresearchgate.net The aniline moiety of this compound can be used to create amphiphilic molecules that self-assemble into micelles, vesicles, or fibers in aqueous environments. The azide (B81097) groups presented on the surface of these structures can then be used to "click" on other molecules, creating functionalized nanomaterials for applications in drug delivery or as scaffolds for tissue engineering. nih.gov

Surface Modification of Nanoparticles: The surface properties of nanoparticles are crucial for their behavior in biological systems. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for modifying the surfaces of nanoparticles. uva.nl this compound can be used to introduce azide functionalities onto various nanoparticle surfaces, which can then be conjugated with targeting ligands, imaging agents, or therapeutic molecules. This allows for the creation of multifunctional nanocarriers for targeted drug delivery.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The aniline group of this compound can act as a ligand for the construction of novel MOFs. nih.govimpactfactor.org The porous nature of these materials makes them suitable for gas storage and separation, while the azide groups within the framework can serve as reactive sites for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications, such as catalysis or sensing. scispace.com

| Architecture | Integration Strategy | Potential Application | Research Highlight |

| Self-Assembling Nanowires | Polymerization of the aniline moiety | Conductive biomaterials, sensors | Oligo(aniline)-based amphiphiles can form conductive nanowires. utexas.edu |

| Functionalized Nanoparticles | Surface modification via click chemistry | Targeted drug delivery, bioimaging | Click chemistry provides an efficient way to modify nanocarrier surfaces. uva.nl |

| Metal-Organic Frameworks (MOFs) | Use as an organic linker | Gas storage, catalysis, sensing | MOFs can be designed with specific functionalities for targeted applications. nih.govimpactfactor.org |

Innovative Catalytic Systems for Azide Reactivity

While the reactivity of the azide group is well-established, future research will explore novel catalytic systems to control and expand its chemical transformations, particularly in biological contexts.

Advanced Catalysts for Azide-Alkyne Cycloaddition (CuAAC): The CuAAC reaction is a cornerstone of click chemistry. Research is ongoing to develop more efficient and biocompatible copper catalysts. This includes the design of ligands that stabilize the Cu(I) oxidation state, prevent cellular toxicity, and accelerate the reaction rate. Furthermore, alternative metal catalysts, such as ruthenium and silver, are being explored to potentially offer different reactivity profiles or substrate scopes. researchgate.netbaranlab.org

Photocatalytic Activation: Light offers precise spatiotemporal control over chemical reactions. Photocatalytic systems are being developed to activate bioorthogonal reactions on demand. researchgate.net This could involve the use of a photosensitizer that, upon illumination, catalyzes the reaction of the azide group in this compound with a reaction partner. This would allow for the labeling or modification of biomolecules in specific cellular compartments or tissues with high precision.

Enzyme-Mimicking Catalysts: Nature's catalysts, enzymes, offer unparalleled efficiency and selectivity. Researchers are developing synthetic molecules and nanomaterials that mimic the function of enzymes ("enzyme mimics" or "nanozymes"). uva.nl Future work could involve the design of catalysts that mimic the active sites of enzymes to perform specific transformations on the azide group of this compound, potentially enabling reactions that are not possible with traditional chemical catalysts. scispace.com

| Catalytic System | Principle | Advantage |

| Advanced CuAAC Catalysts | Ligand design to improve copper catalysis | Increased biocompatibility, faster reaction rates |

| Photocatalysis | Light-induced activation of azide reactivity | Spatiotemporal control over reactions |

| Enzyme Mimics | Synthetic catalysts that mimic enzyme function | High efficiency and selectivity |

Advanced Synthetic Methodologies for Derivatives

To fully unlock the potential of this compound, advanced synthetic methods are needed to create a diverse library of derivatives with tailored properties.

Late-Stage C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying complex molecules without the need for pre-installed functional groups. nih.gov Recent advances in transition-metal catalysis have enabled the regioselective functionalization of the aniline ring. uva.nl Applying these methods to this compound would allow for the introduction of a wide range of substituents at specific positions on the aromatic ring, providing access to a vast chemical space of novel derivatives.

Multi-Component Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants combine to form a single product, offering high efficiency and molecular diversity. nih.gov The aniline moiety of this compound can participate in various MCRs to generate complex heterocyclic structures. nih.govmdpi.com This approach provides a rapid route to novel compounds with potential applications in medicinal chemistry and materials science.

Post-Polymerization Modification: In polymer science, post-polymerization modification is a versatile technique for introducing functionality into pre-formed polymers. nih.govutexas.edu this compound can be used as a monomer to create polymers with pendant azidoethylaniline groups. The azide groups can then be modified using click chemistry, while the aniline nitrogen can be functionalized through other reactions, allowing for the creation of multifunctional polymers with precisely controlled properties. rsc.org

| Synthetic Methodology | Description | Application |

| C-H Functionalization | Direct modification of C-H bonds on the aniline ring | Creation of diverse derivatives with tailored electronic and steric properties |

| Multi-Component Reactions | One-pot synthesis of complex molecules from multiple starting materials | Rapid generation of heterocyclic compounds for drug discovery |

| Post-Polymerization Modification | Functionalization of polymers after their synthesis | Development of advanced materials with tunable properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.